molecular formula C3H4O4 B1345601 Malonic acid-d4 CAS No. 813-56-9

Malonic acid-d4

Cat. No.: B1345601
CAS No.: 813-56-9
M. Wt: 108.09 g/mol
InChI Key: OFOBLEOULBTSOW-BGOGGDMHSA-N
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Description

Malonic acid-d4, also known as tetradeuteriomalonic acid, is a deuterated form of malonic acid. It is a dicarboxylic acid with the chemical formula CD2(CO2D)2. The deuterium atoms replace the hydrogen atoms in the malonic acid molecule, making it useful in various scientific research applications, particularly in nuclear magnetic resonance (NMR) spectroscopy due to its isotopic labeling.

Biochemical Analysis

Biochemical Properties

Malonic acid-d4 plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, including malonyl-CoA synthetase, which converts malonic acid to malonyl-CoA . This interaction is essential for the synthesis and elongation of fatty acids. Additionally, this compound inhibits succinate dehydrogenase, an enzyme in the citric acid cycle, thereby affecting cellular respiration .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, in Arabidopsis seedlings, exogenous this compound causes the accumulation of malonic and succinic acids, leading to poor growth and development . This compound also impacts the expression of genes involved in fatty acid metabolism and energy production.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific enzymes and proteins. It acts as an inhibitor of succinate dehydrogenase, leading to a decrease in cellular respiration . Additionally, this compound is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in the synthesis of fatty acids . These interactions highlight the compound’s role in regulating metabolic pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that this compound can cause sustained inhibition of succinate dehydrogenase, leading to prolonged effects on cellular respiration and energy production . Additionally, the stability of this compound in various experimental conditions ensures its consistent impact on biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit succinate dehydrogenase without causing significant toxicity. At high doses, this compound can lead to toxic effects, including metabolic disturbances and impaired cellular functions . These threshold effects highlight the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is converted to malonyl-CoA by malonyl-CoA synthetase, which is then used in the synthesis and elongation of fatty acids . This compound also affects the citric acid cycle by inhibiting succinate dehydrogenase, leading to alterations in metabolic flux and metabolite levels . These interactions underscore the compound’s role in regulating cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in various cellular compartments. The compound’s distribution is crucial for its biochemical effects, as it needs to reach specific sites to interact with target enzymes and proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function are influenced by its localization, as it needs to be in proximity to target enzymes like succinate dehydrogenase and malonyl-CoA synthetase . Post-translational modifications and targeting signals may also direct this compound to specific organelles, enhancing its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Malonic acid-d4 can be synthesized through the deuteration of malonic acid. The process involves the exchange of hydrogen atoms with deuterium atoms. One common method is the reaction of malonic acid with deuterated water (D2O) in the presence of a catalyst. This exchange reaction ensures the incorporation of deuterium atoms into the malonic acid structure.

Industrial Production Methods: Industrial production of this compound typically involves the use of deuterated reagents and solvents. The process starts with the synthesis of deuterated malonic acid esters, followed by hydrolysis to yield this compound. The use of deuterated reagents ensures a high degree of isotopic purity, which is crucial for its applications in research.

Chemical Reactions Analysis

Types of Reactions: Malonic acid-d4 undergoes similar chemical reactions as malonic acid, including:

    Decarboxylation: When heated, this compound decomposes to form acetic acid-d4 and carbon dioxide.

    Esterification: Reacts with alcohols in the presence of an acid catalyst to form deuterated malonic acid esters.

    Amidation: Reacts with amines to form deuterated malonic acid amides.

Common Reagents and Conditions:

    Decarboxylation: Typically requires heating to around 100-150°C.

    Esterification: Requires an acid catalyst such as sulfuric acid and an alcohol.

    Amidation: Involves the use of amines and may require a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Decarboxylation: Produces acetic acid-d4 and carbon dioxide.

    Esterification: Produces deuterated malonic acid esters.

    Amidation: Produces deuterated malonic acid amides.

Scientific Research Applications

Malonic acid-d4 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Used as a standard or reference compound in NMR studies to analyze molecular structures and dynamics.

    Metabolic Studies: Employed in tracer studies to investigate metabolic pathways and enzyme activities.

    Pharmaceutical Research: Used in the synthesis of deuterated drugs to study their pharmacokinetics and metabolic stability.

    Material Science: Utilized in the development of deuterated polymers and materials with unique properties.

Comparison with Similar Compounds

    Malonic Acid: The non-deuterated form of malonic acid-d4.

    Succinic Acid-d4: Another deuterated dicarboxylic acid used in similar research applications.

    Fumaric Acid-d4: A deuterated form of fumaric acid, also used in NMR spectroscopy and metabolic studies.

Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly valuable in NMR spectroscopy and metabolic studies. Its ability to act as a competitive inhibitor of succinate dehydrogenase also sets it apart from other deuterated dicarboxylic acids.

Properties

IUPAC Name

dideuterio 2,2-dideuteriopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4O4/c4-2(5)1-3(6)7/h1H2,(H,4,5)(H,6,7)/i1D2/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBLEOULBTSOW-BGOGGDMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O[2H])C(=O)O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30231042
Record name (2H2)Malonic (2H2)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

813-56-9
Record name Propanedioic-2,2-d2 acid-1,3-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=813-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2H2)Malonic (2H2)acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000813569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2H2)Malonic (2H2)acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30231042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [2H2]malonic [2H2]acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of using malonic acid-d4 in the study of recoil reactions?

A1: The research paper investigates the reactions of recoil-produced nitrogen-13 (¹³N) atoms with organic molecules. This compound, with its fully deuterated carbon backbone (CD2(COOD)2), serves as a useful target molecule in this context. [] The use of deuterium, a heavier isotope of hydrogen, allows researchers to track reaction pathways and product formation more effectively. By analyzing the distribution of ¹³N-labeled products formed after bombarding this compound with recoil ¹³N, insights can be gained into the mechanisms and energetics of these hot atom reactions.

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